molecular formula C16H25FN2 B12473067 1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine

1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B12473067
M. Wt: 264.38 g/mol
InChI Key: GPYXTWGBXKNMNT-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine typically involves the reaction of 3-fluorobenzyl chloride with 4-(pentan-3-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(pentan-3-yl)piperazine: Lacks the fluorine atom on the benzyl ring.

    1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine: Contains a chlorine atom instead of fluorine.

    1-(3-Fluorobenzyl)-4-(butan-2-yl)piperazine: Has a different alkyl group on the piperazine ring.

Uniqueness

1-(3-Fluorobenzyl)-4-(pentan-3-yl)piperazine is unique due to the presence of the fluorine atom on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain therapeutic applications.

Properties

Molecular Formula

C16H25FN2

Molecular Weight

264.38 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C16H25FN2/c1-3-16(4-2)19-10-8-18(9-11-19)13-14-6-5-7-15(17)12-14/h5-7,12,16H,3-4,8-11,13H2,1-2H3

InChI Key

GPYXTWGBXKNMNT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)F

Origin of Product

United States

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